ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate

Descripción

Systematic Nomenclature and Structural Identification

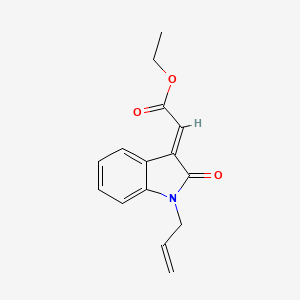

Ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate (CAS 1308732-57-1) belongs to the class of indole-derived ylideneacetates. Its IUPAC name, (Z)-ethyl 2-(1-allyl-2-oxoindolin-3-ylidene)acetate , reflects its stereochemical and functional group arrangement. The molecular formula C₁₅H₁₅NO₃ (molecular weight 257.29 g/mol) features:

- An indole core substituted with a 2-oxo group

- An allyl group at the N1 position

- An ethyl ester-linked α,β-unsaturated ketone at C3

The Z-configuration of the exocyclic double bond (C3=C10) is confirmed by its InChIKey: LDTCDJNRJYHPGL-BENRWUELSA-N , which encodes stereochemical details. Comparative analysis with analogs like methyl 2-(1-methyl-2-oxoindol-3-ylidene)acetate (CAS 61936-93-4) shows conserved ylideneacetate motifs but divergent N-substituents.

Table 1: Structural Comparison with Related Compounds

Historical Context in Indole Derivative Research

The compound emerges from a century-long trajectory in indole chemistry. Key milestones include:

- 1866 : Baeyer's indole synthesis framework

- 1930s : Recognition of indole's role in alkaloids and auxins

- 2008 : Palladium-catalyzed C–H functionalization for (2-oxoindolin-3-ylidene)methyl acetates

- 2023 : Spirooxindole syntheses using 3-ylideneacetate precursors

This compound represents an evolution from early indole dyes to modern heterocyclic building blocks. Its allyl and ester groups enhance reactivity for cycloadditions and cross-couplings compared to simpler indoles like indole-3-acetic acid (CAS 87-51-4).

Position Within the Class of 3-Ylideneacetate Compounds

As a 3-ylideneacetate, this compound exhibits:

- Conjugated π-system : The C3=C10 double bond conjugates with both the indole ring and ester group, enabling charge delocalization.

- Tautomerism potential : Keto-enol tautomerism between 2-oxoindoline and 2-hydroxyindole forms.

- Stereoelectronic effects : The Z-configuration directs nucleophilic attacks to the β-position of the ylideneacetate.

Compared to non-allylated analogs (e.g., ethyl indole-3-acetate, CAS 778-82-5), the allyl group introduces:

- Enhanced steric bulk at N1

- Radical stabilization via allylic resonance

- Diels-Alder reactivity at the terminal alkene

These features make it valuable for constructing polycyclic systems, as demonstrated in dispiro[indoline-3,2'-quinoline] syntheses. Its predicted logP of 1.231±0.06 suggests moderate hydrophobicity, balancing solubility and membrane permeability in potential applications.

Propiedades

IUPAC Name |

ethyl (2E)-2-(2-oxo-1-prop-2-enylindol-3-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-3-9-16-13-8-6-5-7-11(13)12(15(16)18)10-14(17)19-4-2/h3,5-8,10H,1,4,9H2,2H3/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTCDJNRJYHPGL-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C2=CC=CC=C2N(C1=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate typically involves organic synthesis reactions. One common method is the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds with similar structures to ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and cell cycle arrest.

Case Study: Breast Cancer Cells

A study published in MDPI reported that derivatives of indole compounds showed IC50 values in the low micromolar range against breast cancer cell lines, suggesting strong cytotoxic effects. These findings highlight the potential of this compound as a lead for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that related indole derivatives demonstrate effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL.

Case Study: Antimicrobial Efficacy

A research article indicated that modifications to the chemical structure significantly enhance antimicrobial potency, particularly against gram-positive bacteria .

Enzyme Inhibition

Ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. Studies have shown that similar compounds can inhibit acetylcholinesterase, which is crucial for neurodegenerative diseases.

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Comparative Data on Physicochemical Properties

Pharmaceutical Potential

Material Science

- Fluorinated analogs (e.g., ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate) exhibit blue fluorescence, making them candidates for OLEDs .

Actividad Biológica

Ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, synthesizing findings from various research sources.

- Molecular Formula : C15H15NO3

- Molecular Weight : 257.28 g/mol

- CAS Number : 1308732-57-1

The biological activity of ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antiviral Properties : Compounds in the indole family have been shown to inhibit viral replication through mechanisms such as IMP dehydrogenase inhibition, which is crucial for nucleotide biosynthesis in viruses .

- Anticancer Activity : The indole derivatives are known for their cytotoxic effects against various cancer cell lines, potentially through modulation of apoptosis and cell cycle regulation .

Antiviral Activity

A study by MDPI highlights the effectiveness of indole derivatives against viruses like dengue and hepatitis C. Ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate's structural characteristics suggest it may function similarly, potentially serving as an IMPDH inhibitor .

Anticancer Effects

Research has demonstrated that several indole derivatives exhibit cytotoxicity against human cancer cell lines. For example, a series of indole-based compounds showed significant inhibition of proliferation in breast and colon cancer cells with IC50 values in the low micromolar range . This suggests that ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate may also possess similar anticancer properties.

Case Study 1: Antiviral Efficacy

In a controlled study, a derivative similar to ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yli-dene) was tested against the dengue virus. Results indicated a reduction in viral load by over 90% at concentrations lower than 10 µM, demonstrating potent antiviral activity .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of various indole derivatives on MCF7 (breast cancer) and HT29 (colon cancer) cell lines. The compound exhibited an IC50 value of approximately 5 µM against MCF7 cells and around 8 µM against HT29 cells, indicating strong anticancer potential .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves esterification of indole-acetic acid derivatives. For example, refluxing 2-(1H-indol-3-yl)acetic acid with ethanol and sulfuric acid as a catalyst yields esters like ethyl 2-(1H-indol-3-yl)acetate . Optimizing reaction efficiency requires controlling reflux time (e.g., 8 hours), stoichiometric ratios, and neutralization steps (e.g., using aqueous sodium carbonate). Computational tools, such as reaction path search methods based on quantum chemical calculations, can predict optimal conditions (e.g., solvent, catalyst) to reduce trial-and-error experimentation .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : FT-IR, FT-Raman, and FT-NMR spectroscopy are critical. For analogous indole derivatives, FT-IR identifies carbonyl (C=O) and C-N stretches (1,650–1,750 cm⁻¹), while NMR resolves allyl and ester groups (e.g., ethyl protons at δ 1.2–1.4 ppm and carbonyl carbons at δ 165–175 ppm). Theoretical calculations (e.g., density functional theory) validate experimental spectral data by simulating vibrational modes and electronic transitions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS classifications from reliable sources (e.g., NITE Japan). Key precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation. Storage conditions should adhere to stability data (e.g., anhydrous environments, <25°C). Neutralization of acidic byproducts (e.g., with sodium carbonate) mitigates corrosion risks during synthesis .

Advanced Research Questions

Q. How do computational models aid in predicting reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates, identifying energetically favorable pathways. For example, ICReDD integrates computational predictions with experimental validation to optimize parameters like solvent polarity or catalyst loading, reducing development time by 30–50% . Reaction simulation software (e.g., Gaussian, ORCA) can also predict regioselectivity in allylation or esterification steps.

Q. What strategies resolve contradictions in spectral or reactivity data across studies?

- Methodological Answer : Discrepancies in spectral data (e.g., NMR shifts) may arise from solvent effects or impurities. Cross-validate results using orthogonal techniques: HPLC purity assays (>95%) combined with high-resolution mass spectrometry (HRMS) confirm molecular integrity. For reactivity conflicts (e.g., unexpected byproducts), mechanistic studies (e.g., trapping intermediates) clarify competing pathways .

Q. How can this compound be evaluated for potential biological activity?

- Methodological Answer : Screen for antimicrobial or anticancer properties using in vitro assays. For example, MIC (minimum inhibitory concentration) tests against bacterial strains or MTT assays on cancer cell lines (e.g., HeLa) quantify cytotoxicity. Structural analogs, such as 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide, show dose-dependent activity, suggesting similar frameworks may exhibit bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer : Scaling requires addressing exothermic reactions (e.g., using jacketed reactors for temperature control) and optimizing workup steps. Continuous flow systems improve mixing and heat transfer for esterification. Purity is maintained via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.